molecular formula C21H16ClNO3 B14470407 4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate CAS No. 72885-00-8

4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate

Cat. No.: B14470407
CAS No.: 72885-00-8
M. Wt: 365.8 g/mol
InChI Key: KHCDAYDJYUJTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group, an imino group, and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate typically involves the condensation of 4-chlorobenzaldehyde with 4-aminophenyl 4-methoxybenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
  • 4-Bromo-2-{(E)-[(4-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate
  • **4-Bromo

Properties

CAS No.

72885-00-8

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C21H16ClNO3/c1-25-19-12-4-16(5-13-19)21(24)26-20-10-2-15(3-11-20)14-23-18-8-6-17(22)7-9-18/h2-14H,1H3

InChI Key

KHCDAYDJYUJTJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.